![molecular formula C11H13N3O2 B1288635 Ethyl 5-amino-2-methylimidazo[1,2-A]pyridine-3-carboxylate CAS No. 35220-24-7](/img/structure/B1288635.png)

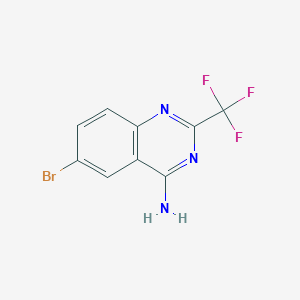

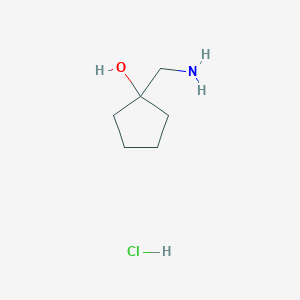

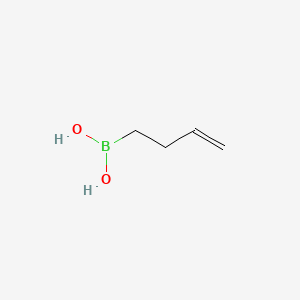

Ethyl 5-amino-2-methylimidazo[1,2-A]pyridine-3-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Ethyl 5-amino-2-methylimidazo[1,2-A]pyridine-3-carboxylate is a compound that belongs to the class of imidazo[1,2-a]pyridines, which are heterocyclic compounds containing a pyridine ring fused with an imidazole ring. These compounds are of significant interest due to their potential biological activities and applications in medicinal chemistry.

Synthesis Analysis

The synthesis of related heterocyclic compounds often involves multi-step reactions starting from various amino esters or carboxylates. For instance, ethyl 2-ethylimidazo[1,2-a]pyridine-3-carboxylate, a compound with a similar structure, is synthesized through a three-step reaction process, which includes the formation of the imidazo ring . Although the exact synthesis of Ethyl 5-amino-2-methylimidazo[1,2-A]pyridine-3-carboxylate is not detailed in the provided papers, the methodologies used for similar compounds could potentially be adapted for its synthesis.

Molecular Structure Analysis

The molecular structure of compounds within this class is characterized by intramolecular hydrogen bonding and planar ring systems, as seen in related compounds such as ethyl 5-amino-3-(4,6-dimethylpyrimidin-2-ylamino)-1-methyl-1H-pyrazole-4-carboxylate . Density Functional Theory (DFT) studies, including molecular electrostatic potential and frontier molecular orbitals, are often used to investigate the molecular structure and confirm the conformational stability of these compounds .

Chemical Reactions Analysis

Compounds with the imidazo[1,2-a]pyridine moiety can undergo various chemical reactions to form new heterocyclic systems. For example, ethyl 7-amino-3-(3-methyl-5-oxo-1-phenyl-2-pyrazolin-4-yl)-5-aryl-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate can be transformed into related fused heterocyclic systems through reactions with different reagents . These reactions are crucial for diversifying the chemical space and enhancing the biological relevance of the compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are often elucidated through spectroscopic data and elemental analysis. The molecular structures are confirmed using techniques such as X-ray diffraction, which provides insights into the conformation and stability of the molecules . The reactivity and potential biological activity of these compounds can be inferred from their chemical structures and the presence of functional groups capable of engaging in biological interactions.

Applications De Recherche Scientifique

Anti-inflammatory and Analgesic Activities

Ethyl 5-amino-2-methylimidazo[1,2-A]pyridine-3-carboxylate has been studied for its potential in pharmacology, particularly in relation to anti-inflammatory and analgesic properties. A series of 2-methylimidazo[1,2-a]pyridine-3-carboxylic acids, synthesized from reactions involving ethyl 5-amino-2-methylimidazo[1,2-A]pyridine-3-carboxylate, demonstrated notable anti-inflammatory, analgesic, antipyretic, and ulcerogenic activities (Abignente et al., 1982).

Synthesis of Heterocyclic Compounds

The compound has been used in the synthesis of various heterocyclic compounds. For instance, it contributed to the preparation of ethyl 2-methylimidazo[1,2-a]pyrimidine-3-carboxylates and subsequent conversion into carboxylic acids, which were evaluated for similar pharmacological activities (Abignente et al., 1984). It was also involved in creating novel pyrido[3′,2′:4,5]thieno[3,2‐d]pyrimidines and related systems, demonstrating its versatility in synthetic organic chemistry (Bakhite et al., 2005).

Synthesis of Pyrido[3,4-b]pyridin-3-ones

Ethyl 5-amino-3-oxo-1,2-dihydro-1H-pyrazole-1-carboxylate, a derivative of ethyl 5-amino-2-methylimidazo[1,2-A]pyridine-3-carboxylate, was utilized in the selective synthesis of partially hydrogenated pyrazolo[3,4-b]pyridin-3-ones, highlighting its potential in creating complex organic structures (Lebedˈ et al., 2012).

Building Fused Triazines

The compound's role extends to the construction of fused triazines, a type of planar, angular tri-heterocycle with potential biological activity. This application was demonstrated through the synthesis of pyrido(1′,2′:1,2)imidazo[5,4-d]-1,2,3-triazines (Zamora et al., 2004).

Synthesis of Benzo[4,5]Thiazolo-[3,2-a] Pyridine Derivatives

Research also includes the synthesis of ethyl 1-amino-3-(substituted phenyl)-2-cyano-3H-benzo[4,5]thiazolo-[3,2-a] pyridine-4-carboxylate derivatives. These derivatives, synthesized through various chemical reactions involving ethyl 5-amino-2-methylimidazo[1,2-A]pyridine-3-carboxylate, were characterized by elemental analysis and spectroscopic data, indicating its utility in producing novel chemical entities (Mohamed, 2021).

Orientations Futures

Imidazo[1,2-a]pyridines have been attracting substantial interest due to their potential pharmaceutical applications . The World Health Organization has taken the initiative to develop new TB drugs, and a few examples of imidazo[1,2-a]pyridine exhibit significant activity against multidrug-resistant TB (MDR-TB) and extensively drug-resistant TB (XDR-TB) . This suggests that Ethyl 5-amino-2-methylimidazo[1,2-A]pyridine-3-carboxylate and similar compounds may have promising future applications in drug discovery research .

Propriétés

IUPAC Name |

ethyl 5-amino-2-methylimidazo[1,2-a]pyridine-3-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3O2/c1-3-16-11(15)10-7(2)13-9-6-4-5-8(12)14(9)10/h4-6H,3,12H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWHVYNZCSZKUSZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N=C2N1C(=CC=C2)N)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30611249 |

Source

|

| Record name | Ethyl 5-amino-2-methylimidazo[1,2-a]pyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30611249 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 5-amino-2-methylimidazo[1,2-A]pyridine-3-carboxylate | |

CAS RN |

35220-24-7 |

Source

|

| Record name | Ethyl 5-amino-2-methylimidazo[1,2-a]pyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30611249 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(3-Bromophenyl)[(tert-butoxycarbonyl)amino]acetic acid](/img/structure/B1288552.png)

![4-azido-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1288555.png)

![6-(4-acetylphenyl)-5H-pyrrolo[3,4-b]pyrazine-5,7(6H)-dione](/img/structure/B1288571.png)